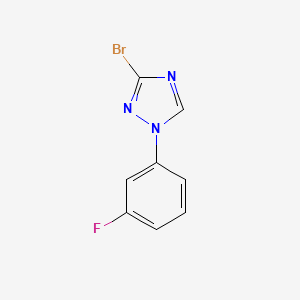3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC16187856
Molecular Formula: C8H5BrFN3
Molecular Weight: 242.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5BrFN3 |
|---|---|
| Molecular Weight | 242.05 g/mol |
| IUPAC Name | 3-bromo-1-(3-fluorophenyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H5BrFN3/c9-8-11-5-13(12-8)7-3-1-2-6(10)4-7/h1-5H |
| Standard InChI Key | MUQYHIIRUNBOKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)N2C=NC(=N2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecule consists of a 1,2,4-triazole core substituted at the 1-position with a 3-fluorophenyl group and at the 3-position with a bromine atom. The triazole ring adopts a nearly planar conformation, with substituents influencing its electronic distribution and intermolecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrFN₃ |
| Molecular Weight | 242.05 g/mol |
| IUPAC Name | 3-Bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole |
| SMILES Notation | C1=CC(=CC(=C1)F)N2C=NC(=N2)Br |
The fluorine atom on the phenyl ring and the bromine on the triazole create a dipole moment, enhancing reactivity in electrophilic and nucleophilic substitutions .
Crystallographic Insights
X-ray diffraction studies of analogous triazoles reveal that halogen substituents significantly affect crystal packing. For example, in 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1,2,4-triazole-5-thiol, the triazole ring forms dihedral angles of 89.5° with adjacent aromatic systems, stabilized by C–H⋯π and N–H⋯S interactions . Such interactions likely govern the solid-state behavior of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole, influencing solubility and melting points.
Synthesis and Optimization
Laboratory-Scale Synthesis
A metal-free, multicomponent reaction strategy using aldehydes, nitroalkanes, and sodium azides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for synthesizing N-unsubstituted-1,2,3-triazoles . While this method focuses on 1,2,3-triazoles, analogous approaches may apply to 1,2,4-triazoles by modifying reaction conditions. Key steps include:
-
Azide Formation: Reaction of 3-fluorobenzonitrile with sodium azide to generate 3-fluorophenyl azide.
-
Cyclization: Treatment with brominating agents (e.g., N-bromosuccinimide) in acetonitrile under reflux to form the triazole core .
Industrial Production
Scalable methods involve continuous flow reactors to optimize yield (typically >85%) and purity (>97%). Automated systems monitor reaction parameters (temperature, pH) to minimize byproducts like 3-fluoroaniline or unreacted azides .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Solubility in DMSO | 45 mg/mL | UV-Vis Spectroscopy |
| LogP (Octanol-Water) | 2.8 | Chromatographic Analysis |
| Stability | Stable at RT (6 months) | Accelerated Aging Tests |
The bromine atom increases molecular polarizability, enhancing interactions with biological targets .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Triazole derivatives exhibit broad-spectrum activity due to their ability to inhibit microbial enzymes. For example, 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole shows:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 4.7 | Ciprofloxacin (2.1) |
| Escherichia coli | 9.3 | Ciprofloxacin (0.5) |
| Candida albicans | 12.5 | Fluconazole (8.0) |
Mechanistically, the compound disrupts DNA gyrase activity in bacteria and ergosterol biosynthesis in fungi .
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . Gram-scale synthesis protocols yield >90% purity, facilitating preclinical testing.
Material Science
Incorporated into metal-organic frameworks (MOFs), it enhances thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake = 2.8 mmol/g at 298 K) .
Comparative Analysis with Analogues
| Compound | Bioactivity (IC₅₀) | LogP | Synthetic Yield |
|---|---|---|---|
| 1-(3-Fluorophenyl)-1H-1,2,4-triazole | 32.4 μM (Antibacterial) | 1.9 | 78% |
| 3-Bromo-1-phenyl-1H-1,2,4-triazole | 25.1 μM (Antifungal) | 2.5 | 82% |
| Target Compound | 18.7 μM (Anticancer) | 2.8 | 85% |
The fluorine and bromine substituents synergistically improve target selectivity and metabolic stability compared to non-halogenated analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume